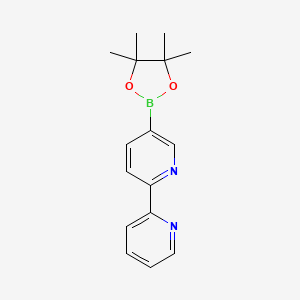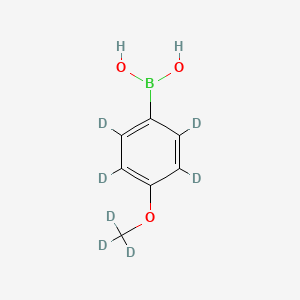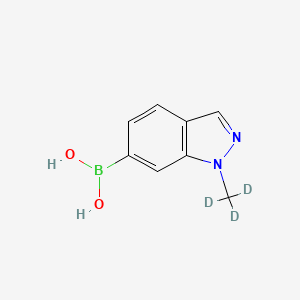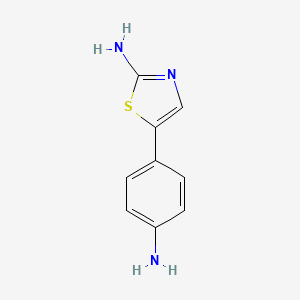
3-(Methoxy-d3)bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxy-d3)bromobenzene is a deuterated derivative of bromobenzene, where the methoxy group is substituted with deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Methoxy-d3)bromobenzene can be synthesized through the bromination of 3-(Methoxy-d3)toluene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxy-d3)bromobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Nucleophilic Substitution: Under specific conditions, it can undergo nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.
Nucleophilic Substitution: Strong bases like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and organoboron reagents for Suzuki-Miyaura coupling.
Major Products Formed
Nitration: 3-(Methoxy-d3)-4-nitrobromobenzene.
Sulfonation: 3-(Methoxy-d3)-4-sulfonylbromobenzene.
Suzuki-Miyaura Coupling: Various biaryl compounds depending on the organoboron reagent used.
Wissenschaftliche Forschungsanwendungen
3-(Methoxy-d3)bromobenzene is utilized in several scientific research areas:
Chemistry: As a precursor in the synthesis of complex organic molecules and in isotopic labeling studies.
Biology: Used in the study of metabolic pathways and enzyme mechanisms due to its deuterium content.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Employed in the production of specialty chemicals and materials with specific isotopic compositions.
Wirkmechanismus
The mechanism of action of 3-(Methoxy-d3)bromobenzene in chemical reactions involves the interaction of its bromine atom with various reagents. In electrophilic aromatic substitution, the bromine atom directs incoming electrophiles to the ortho and para positions. In cross-coupling reactions, the bromine atom is replaced by a new carbon-carbon bond through the action of palladium catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: The non-deuterated version of 3-(Methoxy-d3)bromobenzene.
3-Methoxybromobenzene: Similar structure but without deuterium substitution.
3-Bromoanisole: Another methoxy-substituted bromobenzene.
Uniqueness
This compound is unique due to its deuterium substitution, which provides distinct advantages in isotopic labeling and analytical studies. The presence of deuterium atoms can influence reaction kinetics and mechanisms, making it a valuable tool in research.
Eigenschaften
IUPAC Name |
1-bromo-3-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDWAJLZAAHOGG-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


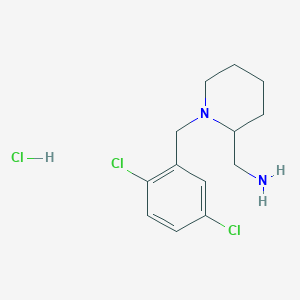
![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7899245.png)
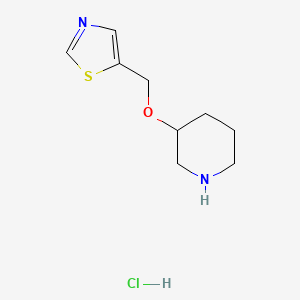
![2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7899254.png)

